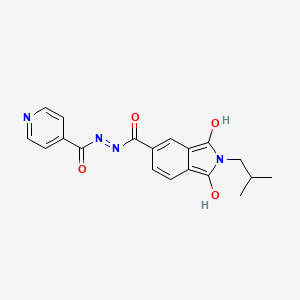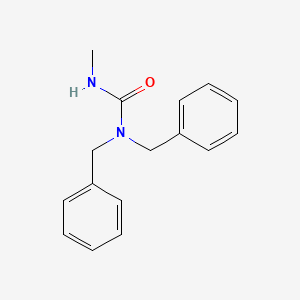
1,1-Dibenzyl-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibenzyl-3-methylurea: is an organic compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol It is a derivative of urea, characterized by the presence of two benzyl groups and a methyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-methylurea can be synthesized through the reaction of dibenzylamine with methyl isocyanate . The reaction typically occurs under mild conditions, often in the presence of a solvent such as toluene or dichloromethane . The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dibenzyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or , leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of amine derivatives.
Substitution: The benzyl groups can undergo substitution reactions with electrophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.
Major Products Formed:
- Oxidized urea derivatives
- Reduced amine derivatives
- Substituted urea derivatives
Wissenschaftliche Forschungsanwendungen
1,1-Dibenzyl-3-methylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1-Dibenzyl-3-methylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to downstream effects on cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . Additionally, the compound’s structure allows it to interact with proteins and other biomolecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
1,1-Dibenzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas: These compounds contain structural elements of known antioxidants and glutamate receptor modulators, exhibiting dual modes of biological action.
N-Substituted Ureas: These derivatives have diverse chemical and biological properties, used extensively in chemical, pharmaceutical, and agrochemical industries.
Uniqueness: 1,1-Dibenzyl-3-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual benzyl groups and methyl group on the urea moiety provide a versatile scaffold for further chemical modifications and applications in various research fields.
Eigenschaften
Molekularformel |
C16H18N2O |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
1,1-dibenzyl-3-methylurea |
InChI |
InChI=1S/C16H18N2O/c1-17-16(19)18(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,17,19) |
InChI-Schlüssel |
PWDDSCIFQOGVAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465527.png)

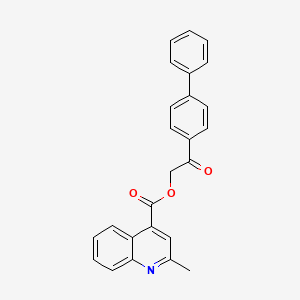
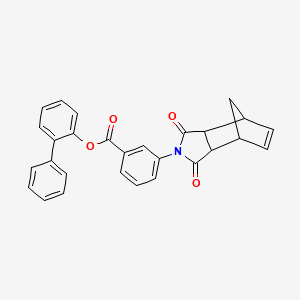
![2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B12465537.png)
![Octyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12465538.png)
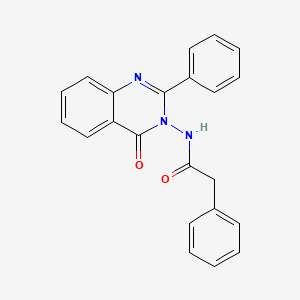
![(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl benzoate](/img/structure/B12465554.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12465557.png)
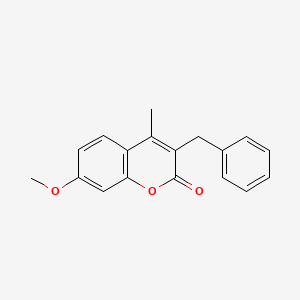
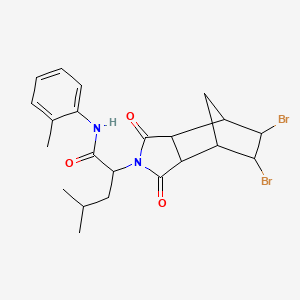
![(2Z)-N-(2-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12465577.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12465586.png)
